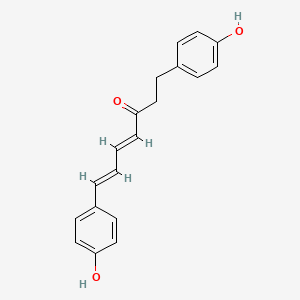
1,7-ビス(4-ヒドロキシフェニル)ヘプタ-4,6-ジエン-3-オン
概要
説明
Synthesis Analysis
The synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one and its derivatives has been explored through various methods. A notable approach involves starting from 4-methoxycinnamic acid leading to the target compound in a 19% overall yield, demonstrating a straightforward total synthesis pathway for this diarylheptanoid compound (Venkateswarlu et al., 2000). Another synthesis route describes the creation of similar compounds through Claisen–Schmidt condensation, which plays a crucial role in forming the final diarylheptanoids (Burmaoglu et al., 2009).
Molecular Structure Analysis
The crystal structure of related compounds, such as 5-Hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one, has been determined, showing that the molecule crystallizes in the orthorhombic space group with significant hydrogen bonding interactions stabilizing the molecular packing (Parameswari et al., 2012).
Chemical Reactions and Properties
Compounds similar to 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one have shown to participate in various chemical reactions, including the formation of novel metallonucleases with significant biological activity. These reactions involve condensation with p-nitrobenzaldehyde and amino acids, indicating versatile reactivity and potential for further functionalization (Chandrasekar et al., 2015).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their crystalline structure and hydrogen bonding patterns, which contribute to their stability and solubility. The detailed analysis of their crystal structure provides insights into the molecular alignments and stacking in the solid state, essential for understanding their physico-chemical behavior (Lozada et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one derivatives include interactions with DNA, showcasing potential biological activities such as anticancer properties. These interactions and the resultant biological activities are attributed to the compound's structure, highlighting the importance of the functional groups and the overall molecular architecture (Hong et al., 2020).
科学的研究の応用
SARS-CoV-2に対する抗ウイルス活性
1,7-ビス(4-ヒドロキシフェニル)ヘプタ-4,6-ジエン-3-オン: は、特にCOVID-19の原因となるウイルスであるSARS-CoV-2に対して、抗ウイルス剤として大きな可能性を示しています。 ウイルスライフサイクルに不可欠なヌクレオカプシドタンパク質を標的とし、それによってウイルスを阻害します .
がん治療
この化合物はヤドリギから単離されており、有望な抗腫瘍活性を示しています。 クルクミンと比較して、より優れたバイオアベイラビリティと安定性を備えているため、乳がんや肺がんを含むさまざまながんに特に有効です .
メラニン生成阻害
皮膚科学の分野では、1,7-ビス(4-ヒドロキシフェニル)ヘプタ-4,6-ジエン-3-オン は、B16メラノーマ細胞におけるメラニン形成を阻害する能力について研究されてきました。 これは、メラニン過剰産生に関連する皮膚病の治療における潜在的な用途を示唆しています .
薬物動態および薬力学
この化合物の薬物動態は研究されており、吸収、分布、代謝、排泄に関する貴重な情報が得られています。 このデータは、それを実現可能な医薬品に開発するために不可欠です .
合成と創薬
この化合物は合成可能であり、これは創薬に不可欠です。 その合成により、さまざまな疾患に対する薬剤としての有効性を向上させる可能性のある修飾が可能になります .
分子ドッキングとダイナミクス
分子ドッキングとダイナミクス研究は、1,7-ビス(4-ヒドロキシフェニル)ヘプタ-4,6-ジエン-3-オン の特定のタンパク質への親和性を予測するために実施されており、これはその作用機序を理解し、関連する治療薬を設計するために不可欠です .
作用機序
Target of Action
The primary target of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is the nucleocapsid (N) protein of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one binds to the N-terminal domain of the N protein (N-NTD) . This binding has been validated using drug affinity responsive target stability assays . The compound exhibits outstanding inhibitory activity against the N protein .
Biochemical Pathways
The N protein is a multifunctional RNA-binding protein with many critical roles in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one disrupts these processes .
Pharmacokinetics
It is known that the compound exhibits excellent anti-viral activity against hcov-oc43 and sars-cov-2, with ec50 values of 016 ± 001 μM and 017 ± 007 μM, respectively .
Result of Action
The result of the action of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is the inhibition of SARS-CoV-2 by targeting the N protein . This leads to a decrease in the virus’s ability to replicate and spread .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIROPQQWKBMABC-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reported biological activity of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?
A1: 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has demonstrated in vitro growth inhibitory activity against bloodstream forms of African trypanosomes. [] Studies show it exhibits an IC50 value in the range of 1-3 µg/mL against this parasite, highlighting its potential as a lead compound for developing new trypanocidal drugs. [] Further research is needed to explore its mechanism of action and efficacy in vivo.
Q2: Has 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one been investigated as a potential antiviral agent?
A2: While not experimentally validated, in silico studies suggest that 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one could be a potential inhibitor of SARS-CoV2 main protease (Mpro). [] Molecular docking simulations revealed that this compound exhibits a strong binding affinity to the catalytic domain of Mpro, comparable to or even exceeding that of known inhibitors like lopinavir. [] These preliminary findings warrant further investigation through in vitro and in vivo studies to confirm its antiviral potential and explore its mechanism of action against SARS-CoV2.
Q3: What are the structural characteristics of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?
A3: 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid, characterized by two phenyl rings connected by a seven-carbon chain featuring a dienone moiety. While specific spectroscopic data is not provided in the cited research, its structure can be elucidated through a combination of 1D and 2D NMR techniques, as demonstrated for similar diarylheptanoids. [] Further analysis, including mass spectrometry and infrared spectroscopy, can provide additional structural information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



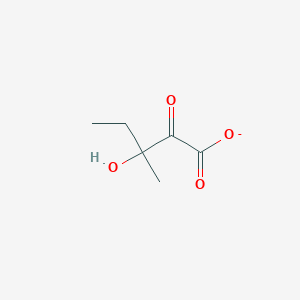
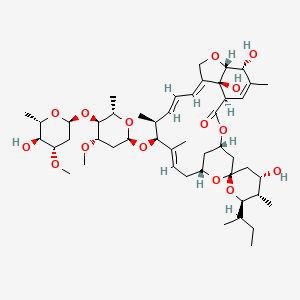


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
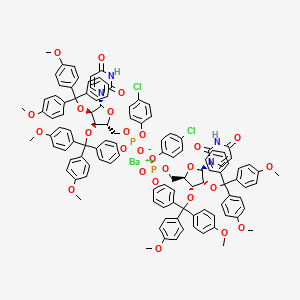

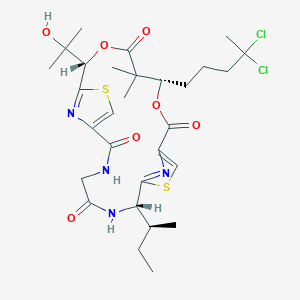

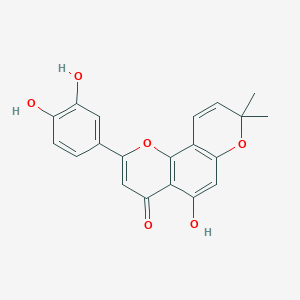
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)

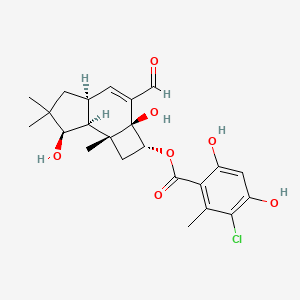
![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)